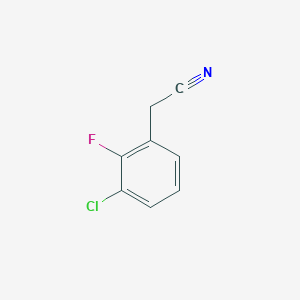

3-Chloro-2-fluorophenylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-2-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHVKGPLTKDUFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378671 | |

| Record name | 3-Chloro-2-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-98-5 | |

| Record name | 3-Chloro-2-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261762-98-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-fluorophenylacetonitrile: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-chloro-2-fluorophenylacetonitrile, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its physical and chemical properties, outlines a detailed synthetic protocol, and explores its strategic importance in the synthesis of novel pharmaceutical agents.

Molecular and Physicochemical Profile

This compound, with the CAS number 261762-98-5, is a substituted aromatic nitrile.[1][2] Its structure, featuring a phenyl ring functionalized with chloro, fluoro, and cyanomethyl groups, makes it a valuable building block in medicinal chemistry. The interplay of these functional groups significantly influences the molecule's reactivity and its utility in constructing more complex molecular architectures.

Key Identifiers and Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| IUPAC Name | 2-(3-chloro-2-fluorophenyl)acetonitrile | [1][2] |

| Synonyms | 3-Chloro-2-fluorobenzyl cyanide | [3] |

| CAS Number | 261762-98-5 | [1][2] |

| Molecular Formula | C₈H₅ClFN | [1][2][4] |

| Molecular Weight | 169.58 g/mol | [3][4] |

| Appearance | Yellow crystal | [5] |

| Predicted Density | 1.3 ± 0.1 g/cm³ | [3] |

| Predicted Boiling Point | 256.6 °C at 760 mmHg | [3] |

| Flash Point | 109.0 ± 23.2 °C (228.2 ± 73.8 °F) | [3] |

| Predicted Refractive Index | 1.528 | [3] |

| Topological Polar Surface Area | 23.8 Ų | |

| XLogP3 | 2.3 |

Note: Some physical properties are predicted values and should be confirmed with experimental data where available.

Spectroscopic Data

| Technique | Expected Key Features |

| ¹H NMR | Aromatic protons in the range of 7.0-7.5 ppm, showing splitting patterns consistent with a 1,2,3-trisubstituted benzene ring. A singlet or a closely coupled multiplet for the benzylic protons (CH₂) of the acetonitrile group around 4.0 ppm. |

| ¹³C NMR | Aromatic carbons in the range of 110-140 ppm, with carbon atoms attached to halogens showing characteristic shifts. The nitrile carbon (C≡N) would appear around 115-120 ppm, and the benzylic carbon (CH₂) around 20-30 ppm. |

| IR Spectroscopy | A sharp, medium-intensity peak for the nitrile (C≡N) stretch around 2250 cm⁻¹. Aromatic C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching in the 1450-1600 cm⁻¹ region. C-Cl and C-F stretching vibrations would be observed in the fingerprint region (below 1400 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) at m/z 169, with a characteristic M+2 peak for the chlorine isotope (³⁷Cl) at approximately one-third the intensity of the M⁺ peak. Fragmentation patterns would likely involve the loss of the cyanomethyl group. |

Synthesis of this compound: A Proposed Protocol

The synthesis of this compound can be achieved through a nucleophilic substitution reaction, a common method for the preparation of nitriles. While a specific protocol for this exact molecule is not widely published, a reliable synthetic route can be adapted from the synthesis of structurally similar compounds, such as 3-chloro-4-methoxy-phenylacetonitrile.[6] The proposed two-step synthesis starts from the commercially available 3-chloro-2-fluorobenzaldehyde.

Step 1: Reduction of 3-Chloro-2-fluorobenzaldehyde to (3-Chloro-2-fluorophenyl)methanol

The initial step involves the reduction of the aldehyde to the corresponding benzyl alcohol. Sodium borohydride is a mild and effective reducing agent for this transformation.

Diagram of the Reduction Step

Caption: Reduction of the aldehyde to benzyl alcohol.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-2-fluorobenzaldehyde (1 equivalent) in methanol.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (3-chloro-2-fluorophenyl)methanol.

Step 2: Conversion of (3-Chloro-2-fluorophenyl)methanol to this compound

The benzyl alcohol is first converted to a more reactive benzyl halide, which then undergoes nucleophilic substitution with a cyanide salt.

Diagram of the Chlorination and Cyanation Steps

Caption: Conversion of benzyl alcohol to the final nitrile product.

Experimental Protocol:

-

Chlorination: In a well-ventilated fume hood, dissolve the (3-chloro-2-fluorophenyl)methanol (1 equivalent) in a suitable solvent such as dichloromethane. Cool the solution to 0 °C. Add thionyl chloride (1.2 equivalents) dropwise. Stir the reaction at room temperature until completion (monitored by TLC). Carefully quench the excess thionyl chloride with ice-cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 3-chloro-2-fluorobenzyl chloride.

-

Cyanation: Caution: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood and wear appropriate personal protective equipment. Dissolve the crude 3-chloro-2-fluorobenzyl chloride in a polar aprotic solvent like dimethyl sulfoxide (DMSO). Add sodium cyanide (1.5 equivalents) and heat the mixture to 40-50 °C. Stir until the reaction is complete (monitored by TLC). Cool the reaction mixture and pour it into a large volume of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure to yield pure this compound.[6]

Applications in Drug Discovery and Development

Halogenated organic compounds are of significant interest in medicinal chemistry due to the profound effects that halogens can have on the pharmacokinetic and pharmacodynamic properties of drug molecules.[7] The presence of both chlorine and fluorine atoms in this compound makes it a particularly attractive building block.

The introduction of fluorine can enhance metabolic stability, increase binding affinity, and improve bioavailability.[1] Chlorine, on the other hand, can modulate lipophilicity and participate in halogen bonding, a non-covalent interaction that can influence drug-target binding.[7]

Logical Flow of Utility in Drug Discovery

Caption: Role as a key intermediate in drug discovery.

While specific examples of marketed drugs derived directly from this compound are not readily found in public literature, its structural motifs are present in various biologically active compounds. The phenylacetonitrile core is a precursor to many pharmaceuticals, and the specific substitution pattern of this molecule makes it a valuable synthon for creating libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As a substituted phenylacetonitrile, this compound should be handled with care. Although a specific Material Safety Data Sheet (MSDS) is not widely available, the safety precautions for similar compounds, such as 4-fluorophenylacetonitrile, provide a good basis for safe handling.[8][9]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust, fumes, gas, mist, vapors, or spray.[8] Use only in a well-ventilated area or under a chemical fume hood.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]

-

In case of exposure:

Hazard Classifications for a Related Compound (4-Fluorophenylacetonitrile):

-

Acute toxicity (Oral, Dermal, Inhalation) - Category 4

-

Skin corrosion/irritation - Category 2

-

Serious eye damage/eye irritation - Category 2

-

Specific target organ toxicity (single exposure) - Category 3 (Respiratory system)[9]

It is reasonable to assume that this compound possesses a similar hazard profile.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of functional groups provides a platform for the synthesis of novel and complex molecules with desirable pharmacological properties. A thorough understanding of its physical properties, a reliable synthetic protocol, and strict adherence to safety guidelines are essential for its effective and safe utilization in the laboratory. As the demand for sophisticated building blocks in medicinal chemistry continues to grow, the importance of compounds like this compound is set to increase.

References

-

ChemBK. (2024). (3-chloro-2-fluorophenyl)acetonitrile. [Link]

-

Organic Syntheses. (n.d.). Chloroacetonitrile. [Link]

-

The Role of 3-Chloro-4-fluorobenzotrifluoride in Advanced Chemical Synthesis. (n.d.). [Link]

-

Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-chloro-4-methoxy-phenylacetonitrile. [Link]

- Google Patents. (n.d.). Chloroacetonitrile synthesis.

-

Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 247-274. [Link]

-

The Crucial Role of 3-Chloro-4-fluorophenylacetic Acid in Organic Synthesis. (n.d.). [Link]

- Google Patents. (n.d.).

-

P&S Chemicals. (n.d.). 3-Chloro-2-fluorobenzeneacetonitrile. [Link]

-

Chemsrc. (n.d.). 2-(3-Fluorophenyl)acetonitrile. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pschemicals.com [pschemicals.com]

- 3. echemi.com [echemi.com]

- 4. en.huatengsci.com [en.huatengsci.com]

- 5. chembk.com [chembk.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.fi [fishersci.fi]

- 9. fishersci.com [fishersci.com]

3-Chloro-2-fluorophenylacetonitrile chemical structure and CAS number 261762-98-5

An In-Depth Technical Guide to 3-Chloro-2-fluorophenylacetonitrile (CAS: 261762-98-5): Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic use of halogenated intermediates is a cornerstone of rational drug design. This compound, identified by CAS Registry Number 261762-98-5, represents a key building block in this domain.[1][2] Its unique substitution pattern—featuring both chlorine and fluorine on a phenylacetonitrile scaffold—offers a versatile platform for synthesizing novel Active Pharmaceutical Ingredients (APIs). The presence of these halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, bioavailability, and target binding affinity.[3][4]

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. It provides an in-depth analysis of the compound's chemical structure and properties, explores its critical role in pharmaceutical synthesis, outlines a representative synthetic protocol, and details essential safety and handling procedures.

Core Compound Identification and Physicochemical Properties

A precise understanding of a chemical intermediate begins with its fundamental identity and physical characteristics.

Chemical Structure and Nomenclature

This compound possesses a benzene ring substituted at the 1-position with a cyanomethyl group (-CH₂CN), at the 2-position with a fluorine atom, and at the 3-position with a chlorine atom. Its IUPAC name is 2-(3-chloro-2-fluorophenyl)acetonitrile.[5][6]

CAS Registry Number and Key Identifiers

| Identifier | Value |

| CAS Number | 261762-98-5[1][7] |

| Molecular Formula | C₈H₅ClFN[1][2][5][7] |

| IUPAC Name | 2-(3-chloro-2-fluorophenyl)acetonitrile[6] |

| Synonyms | 3-Chloro-2-fluorobenzyl cyanide[2] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its application in synthesis, dictating reaction conditions and purification strategies.

| Property | Value | Source |

| Molecular Weight | 169.58 g/mol | [1][7][8] |

| Appearance | Colorless liquid with a pungent odor | [2] |

| Boiling Point | Approx. 214-216 °C | [2] |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, acetone) | [2] |

| Topological Polar Surface Area | 23.8 Ų | [7] |

The Role in Medicinal Chemistry and Drug Development

The true value of this compound lies in its utility as a sophisticated building block for creating complex pharmaceutical molecules.

The Strategic Importance of Halogenation in APIs

The inclusion of halogen atoms, particularly fluorine and chlorine, is a well-established strategy in drug design to enhance the pharmacological profile of a lead compound.[4][9]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the drug's half-life and overall bioavailability.[3]

-

Lipophilicity and Permeability: Halogens increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes and reach its biological target.[3]

-

Target Binding Affinity: The electronegativity and size of chlorine and fluorine atoms can alter the electronic distribution of the molecule, enabling new, favorable interactions (e.g., hydrogen bonds, halogen bonds) within the target's binding pocket, potentially increasing potency and selectivity.[3]

Application as a Pharmaceutical Intermediate

This compound serves as a precursor for a wide range of more complex molecular architectures, especially heterocyclic compounds, which form the core of many modern drugs.[3] The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to construct new ring systems.

Synthesis and Characterization

While specific proprietary synthesis methods may vary, a representative pathway can be constructed based on established organic chemistry principles for analogous phenylacetonitriles.

Representative Synthetic Pathway

A common and logical approach for synthesizing phenylacetonitriles is the cyanation of the corresponding benzyl halide. This multi-step process typically begins with a substituted benzaldehyde. The workflow involves reduction to a benzyl alcohol, conversion to a benzyl chloride, and subsequent reaction with a cyanide salt.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on standard procedures for similar transformations and should be optimized for specific laboratory conditions.[10][11]

Step 1: Reduction of 3-Chloro-2-fluorobenzaldehyde

-

Charge a reaction vessel with 3-chloro-2-fluorobenzaldehyde (1.0 eq) and a suitable solvent such as methanol or ethanol.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄, ~1.1 eq) in portions, maintaining the temperature below 10 °C.

-

Stir the reaction at room temperature for 2-4 hours, monitoring for completion by TLC or LC-MS.

-

Quench the reaction by carefully adding dilute hydrochloric acid until the pH is neutral.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-chloro-2-fluorobenzyl alcohol.

Step 2: Chlorination of 3-Chloro-2-fluorobenzyl alcohol

-

Dissolve the crude benzyl alcohol (1.0 eq) in an inert solvent like dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Add thionyl chloride (SOCl₂, ~1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 3-5 hours until the starting material is consumed.

-

Carefully pour the reaction mixture onto ice water to quench excess thionyl chloride.

-

Separate the organic layer, wash with sodium bicarbonate solution and brine, dry, and concentrate to yield crude 3-chloro-2-fluorobenzyl chloride, which is often used directly in the next step.

Step 3: Cyanation of 3-Chloro-2-fluorobenzyl chloride

-

Prepare a solution of sodium cyanide (NaCN, ~1.3 eq) in a mixture of water and a suitable organic solvent (e.g., toluene) in a well-ventilated fume hood.

-

Add a phase-transfer catalyst, such as benzyltriethylammonium chloride, to the cyanide solution.[10]

-

Add the crude 3-chloro-2-fluorobenzyl chloride to the vigorously stirred biphasic mixture.

-

Heat the reaction to 80-90 °C and stir for 3-6 hours.[10]

-

After cooling, separate the organic layer. Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with water, dry, and concentrate.

-

Purify the crude product by vacuum distillation to obtain pure this compound.[10]

Analytical Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques. Spectroscopic data for this compound is available from various chemical suppliers and databases.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the hydrogen and carbon atoms.[12]

-

Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Detects the characteristic stretching frequency of the nitrile group (C≡N) around 2250 cm⁻¹.

Safety, Handling, and Storage

This compound is a hazardous substance and requires strict safety protocols.

Hazard Identification

The compound is classified with multiple hazards according to the Globally Harmonized System (GHS).

| Hazard Class | GHS Classification | Precautionary Statement Codes |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled (Category 3/4) | P261, P264, P270, P271, P280 |

| Skin Irritation | Causes skin irritation (Category 2) | P302 + P352 |

| Eye Irritation | Causes serious eye irritation (Category 2) | P305 + P351 + P338 |

| Respiratory Irritation | May cause respiratory irritation (Category 3) | P304 + P340 |

Data compiled from multiple safety data sheets.[13][14][15]

Recommended Handling Procedures

-

Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of vapors.[13] Ensure that eyewash stations and safety showers are readily accessible.[15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[14]

-

Safe Handling Practices: Avoid all personal contact, including inhalation and skin/eye contact.[13] Do not eat, drink, or smoke in the work area.[14]

Storage and Disposal Guidelines

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[14][15] Keep the container tightly sealed.

-

Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow the material to enter drains or waterways.[13]

Conclusion

This compound (CAS: 261762-98-5) is more than a simple chemical intermediate; it is a strategically designed building block that empowers medicinal chemists to pursue novel therapeutic agents. Its halogenated structure provides a valuable starting point for modulating the critical properties that define a successful drug candidate. By understanding its synthesis, properties, and the necessary safety precautions, researchers can effectively leverage this compound to accelerate the discovery and development of next-generation pharmaceuticals.

References

-

ChemBK. (2024). 3-Chloro-2-Fluorobenzyl Cyanide. Retrieved from [Link]

-

Unigel. (2021). HIGH PURITY ACETONITRILE Safety Data Sheet. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(3-chloro-2-fluorophenyl)acetonitrile (C8H5ClFN). Retrieved from [Link]

-

Molbase. (n.d.). 4-(1-piperazinyl)-2-butenoic acid. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, 3-Chloro-2-fluorobenzeneacetonitrile. Retrieved from [Link]

-

Bepharm.Ltd. (n.d.). 2-(3-chloro-2-fluorophenyl)acetonitrile. Retrieved from [Link]

-

Unnamed Source. (2017). 3-Chloro-2,4-difluorophenylacetonitrile. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

- Google Patents. (n.d.). US2783265A - Preparation of phenylacetonitriles.

Sources

- 1. 261762-98-5|this compound|BLD Pharm [bldpharm.com]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2-(3-chloro-2-fluorophenyl)acetonitrile (C8H5ClFN) [pubchemlite.lcsb.uni.lu]

- 6. pschemicals.com [pschemicals.com]

- 7. echemi.com [echemi.com]

- 8. scbt.com [scbt.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]

- 12. This compound(261762-98-5) 1H NMR spectrum [chemicalbook.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.fi [fishersci.fi]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

Spectroscopic Characterization of 3-Chloro-2-fluorophenylacetonitrile: A Technical Guide for Researchers

Introduction

3-Chloro-2-fluorophenylacetonitrile (CAS No. 261762-98-5) is a substituted aromatic nitrile of increasing interest in synthetic chemistry and drug discovery.[1][2] Its unique substitution pattern, featuring both chloro and fluoro groups ortho and meta to the cyanomethyl moiety, presents a distinct spectroscopic profile. Accurate characterization of such molecules is paramount for reaction monitoring, quality control, and regulatory submissions.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound. As of the date of this publication, experimental spectra for this specific compound are not widely available in public databases. Therefore, this document leverages established spectroscopic principles, predictive models, and comparative data from structurally analogous compounds to offer a robust and scientifically grounded interpretation. The methodologies and interpretations presented herein are designed to guide researchers in the fields of analytical chemistry, process development, and medicinal chemistry in their analysis of this and similar compounds.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound, with the IUPAC name 2-(3-chloro-2-fluorophenyl)acetonitrile, dictates the electronic environment of each atom and bond, giving rise to its unique spectral fingerprint.[2]

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and definitive structural information.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and data integrity.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR. Modern spectrometers can also lock onto the residual solvent signal.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

¹H NMR: Acquire with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire with a spectral width of approximately 250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling (e.g., broadband decoupling) should be used to simplify the spectrum to singlets.

-

¹⁹F NMR: Acquire with a spectral width of approximately 200 ppm, a relaxation delay of 1-2 seconds, and 32-64 scans. No external standard is typically needed as the spectrometer frequency provides an absolute reference.

-

¹H NMR: Predicted Spectrum Analysis

The ¹H NMR spectrum is expected to show signals for three distinct aromatic protons and one methylene group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Justification |

| CH₂ | ~ 3.8 - 4.0 | Singlet (s) or narrow triplet (t) | J(H,F) ≈ 1-2 Hz | The methylene protons are adjacent to an electron-withdrawing nitrile group and the aromatic ring, leading to a downfield shift. Weak four-bond coupling to the ortho fluorine (⁴J_HF) may result in a narrow triplet or broadening of the singlet. Data for 4-fluorophenylacetonitrile shows the CH₂ signal at 3.71 ppm.[3] |

| Ar-H (H5) | ~ 7.3 - 7.5 | Doublet of doublets (dd) | ³J(H5,H4) ≈ 8 Hz, ⁴J(H5,H6) ≈ 2 Hz | This proton is ortho to a carbon bearing a proton and meta to another, leading to typical ortho and meta couplings. |

| Ar-H (H4) | ~ 7.2 - 7.4 | Triplet or doublet of doublets (t or dd) | ³J(H4,H5) ≈ 8 Hz, ³J(H4,H3) ≈ 8 Hz | This proton is coupled to two adjacent protons (H3 and H5), which would ideally result in a triplet. |

| Ar-H (H6) | ~ 7.5 - 7.7 | Doublet of doublets (dd) | ³J(H6,H5) ≈ 8 Hz, ⁴J(H6,F) ≈ 4-6 Hz | This proton is ortho to the fluorine, leading to a significant ³J_HF coupling. It is also meta to H5. The electron-withdrawing nature of the adjacent chloro and fluoro groups will likely shift this proton furthest downfield. |

¹³C NMR: Predicted Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to display 8 distinct signals.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| CH₂ | ~ 20 - 25 | The methylene carbon is shielded relative to the aromatic carbons. Data for similar phenylacetonitriles supports this range.[4] |

| C≡N | ~ 115 - 118 | The nitrile carbon is characteristic in this region. |

| Aromatic C-H (C4, C5, C6) | ~ 125 - 135 | These carbons will appear in the typical aromatic region, with their specific shifts influenced by the neighboring substituents. |

| Aromatic C-Cl (C2) | ~ 130 - 135 | The carbon directly attached to chlorine will be deshielded. |

| Aromatic C-CH₂CN (C1) | ~ 120 - 125 | This quaternary carbon's shift is influenced by both the fluorine and the cyanomethyl group. |

| Aromatic C-F (C3) | ~ 155 - 160 (d, ¹J(C,F) ≈ 240-250 Hz) | The carbon directly bonded to fluorine will be significantly deshielded and will appear as a large doublet due to one-bond C-F coupling. |

¹⁹F NMR: Predicted Spectrum Analysis

¹⁹F NMR is highly sensitive to the electronic environment.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Justification |

| Ar-F | -110 to -130 | Multiplet (m) | ³J(F,H6) ≈ 4-6 Hz, ⁴J(F,H5) ≈ 1-2 Hz | The chemical shift for fluorine on a benzene ring is typically in this range relative to CFCl₃.[5] It will be coupled to the ortho proton (H6) and may show smaller long-range coupling to the meta proton (H5). |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a rapid method for confirming their presence.

Experimental Protocol: FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method for acquiring IR spectra of solid or liquid samples.

-

Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Collection: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (CH₂) | 2950 - 2850 | Medium-Weak |

| Nitrile (C≡N) Stretch | 2260 - 2240 | Medium-Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong (multiple bands) |

| C-F Stretch | 1250 - 1000 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

The presence of a sharp, medium-to-strong absorption band around 2250 cm⁻¹ is highly characteristic of the nitrile functional group.[6] The strong absorptions in the fingerprint region corresponding to the C-F and C-Cl stretches will also be key identifiers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in both identification and structural elucidation.

Experimental Protocol: Mass Spectrum Acquisition

Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules.

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.

Predicted Mass Spectrum and Fragmentation Pathway

The molecular weight of this compound (C₈H₅ClFN) is 169.58 g/mol .[7] The mass spectrum will show a molecular ion peak (M⁺˙) and characteristic fragment ions.

Figure 2. Predicted Electron Ionization (EI) Fragmentation Pathway.

Predicted Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Interpretation |

| 169 / 171 | [C₈H₅ClFN]⁺˙ | Molecular Ion (M⁺˙) . The presence of the M+2 peak at m/z 171 with approximately one-third the intensity of the m/z 169 peak is characteristic of a compound containing one chlorine atom. This peak is likely to be the base peak or very intense. |

| 134 | [C₈H₅FN]⁺˙ | [M - Cl]⁺ . Loss of a chlorine radical (35 Da). |

| 111 / 113 | [C₇H₄Cl]⁺ | [M - CH₂CN]⁺ . Loss of the cyanomethyl radical (40 Da). This would result in a stable chlorofluorotropylium cation. |

| 120 | [C₇H₅FN]⁺ | [M - Cl - CH₂]⁺ . Further fragmentation from the m/z 134 ion is possible. |

PubChem predicts an [M+H]⁺ adduct at m/z 170.01674 and an [M+Na]⁺ adduct at m/z 191.99868, which would be relevant for soft ionization techniques like Electrospray Ionization (ESI).[8]

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed interpretations for ¹H, ¹³C, and ¹⁹F NMR, IR, and Mass Spectrometry are based on fundamental principles and data from analogous structures. Researchers working with this compound can use this guide to anticipate spectral features, aid in the interpretation of experimental data, and confirm the identity and purity of their materials. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. As experimental data becomes publicly available, this guide can serve as a valuable reference for comparison and validation.

References

-

Spectral Database for Organic Compounds (SDBS). AIST.

- ChemicalBook. (n.d.). This compound(261762-98-5) 1H NMR spectrum.

-

PubChem. (n.d.). 2-(3-chloro-2-fluorophenyl)acetonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. (2017). Spectral Information in PubChem. National Center for Biotechnology Information. [Link]

- BLD Pharm. (n.d.). This compound.

-

PubChem. (n.d.). PubChem. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). Acetonitrile. NIST Chemistry WebBook. [Link]

- ECHEMI. (n.d.). This compound Formula.

- AIST. (n.d.). Spectral Database for Organic Compounds, SDBS.

- Methylamine Supplier. (n.d.). This compound.

- ChemBK. (2024). (3-chloro-2-fluorophenyl)acetonitrile.

- Sigma-Aldrich. (n.d.). 3-Fluorophenylacetonitrile.

-

PubChem. (n.d.). 3-Chloro-2-fluorobenzonitrile. National Center for Biotechnology Information. [Link]

- Sigma-Aldrich. (n.d.). 2-Fluorophenylacetonitrile.

- Santa Cruz Biotechnology. (n.d.). 3-Chloro-4-fluorophenylacetonitrile.

- Sigma-Aldrich. (n.d.). (3-Bromo-2-fluorophenyl)acetonitrile.

-

PubChem. (n.d.). CID 5381226. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Trifluoroacetonitrile. National Center for Biotechnology Information. [Link]

- Santa Cruz Biotechnology. (n.d.). 2-(6-Chloro-3-pyridazinyl)-2-(2-fluorophenyl)-acetonitrile.

- ChemicalBook. (n.d.). (3-Methoxyphenyl)acetonitrile(19924-43-7) 1H NMR spectrum.

- P&S Chemicals. (n.d.). Product information, 3-Chloro-2-fluorobenzeneacetonitrile.

- ChemicalBook. (n.d.). 4-Fluorophenylacetonitrile(459-22-3) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-(2-Chlorophenyl)acetonitrile(2856-63-5) 13C NMR spectrum.

- SpectraBase. (n.d.). 2-(4-fluorophenyl)-2-phenylacetonitrile. Wiley.

- SpectraBase. (n.d.). 2-[3-(Cyanomethyl)phenyl]acetonitrile. Wiley.

Sources

- 1. echemi.com [echemi.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 4-Fluorophenylacetonitrile(459-22-3) 1H NMR [m.chemicalbook.com]

- 4. 2-(2-Chlorophenyl)acetonitrile(2856-63-5) 13C NMR spectrum [chemicalbook.com]

- 5. 261762-98-5|this compound|BLD Pharm [bldpharm.com]

- 6. Acetonitrile [webbook.nist.gov]

- 7. scbt.com [scbt.com]

- 8. PubChemLite - 2-(3-chloro-2-fluorophenyl)acetonitrile (C8H5ClFN) [pubchemlite.lcsb.uni.lu]

Navigating the Dissolution Landscape: A Technical Guide to the Solubility of 3-Chloro-2-fluorophenylacetonitrile in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Chloro-2-fluorophenylacetonitrile, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive published data for this specific compound, this document emphasizes the foundational principles of solubility, predictive strategies, and a detailed, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to effectively characterize the solubility profile of this and other novel chemical entities.

Introduction: The Critical Role of Solubility

This compound is a halogenated aromatic nitrile, a class of compounds frequently utilized as building blocks in the synthesis of complex organic molecules. Its utility in drug discovery and process chemistry is intrinsically linked to its solubility in various organic solvents. Solubility is a fundamental physicochemical property that governs reaction kinetics, purification strategies such as recrystallization, and the formulation of active pharmaceutical ingredients (APIs).[1][2][3] A thorough understanding of a compound's solubility is therefore not merely an academic exercise but a critical prerequisite for efficient and successful research and development.[4][5]

This guide will delve into the theoretical underpinnings of solubility as they apply to the molecular structure of this compound, and present a robust experimental workflow for its quantitative and qualitative assessment in a range of common organic solvents.

Theoretical Principles and Predictive Analysis of Solubility

The solubility of a solid in a liquid is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. This process is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[6]

Molecular Structure of this compound:

The structure of this compound features a benzene ring substituted with a chloro group, a fluoro group, and a cyanomethyl group. The chloro and fluoro substituents are electron-withdrawing and contribute to the molecule's polarity. The nitrile group (-C≡N) is also strongly polar and can act as a hydrogen bond acceptor. The phenyl ring, however, is nonpolar. The overall polarity of the molecule is a composite of these features.

Predictive Analysis:

Based on its structure, we can make the following predictions:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of the nonpolar phenyl ring, some solubility in these solvents is expected. However, the polar nitrile, chloro, and fluoro groups will limit its solubility in highly nonpolar solvents like hexane.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess a dipole moment but do not have O-H or N-H bonds. They are likely to be good solvents for this compound, as they can engage in dipole-dipole interactions with the polar functional groups of the solute.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors. While the nitrile group can accept hydrogen bonds, the overall molecule is not a strong hydrogen bond donor. Therefore, solubility in these solvents is expected to be moderate.

The following diagram illustrates the decision-making process for solvent selection based on these principles.

References

Topic: Synthesis Pathways for 3-Chloro-2-fluorophenylacetonitrile and Its Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-fluorophenylacetonitrile is a pivotal intermediate in the synthesis of a wide array of functionalized molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring vicinal chloro and fluoro groups on the phenyl ring, imparts specific electronic and steric properties that are leveraged in the design of bioactive compounds. This technical guide provides a comprehensive overview of the principal synthetic methodologies for accessing this valuable building block. We will dissect three core strategies: the classical cyanation of benzyl halides, the venerable Sandmeyer reaction, and modern palladium-catalyzed cross-coupling reactions. For each pathway, we will explore the underlying chemical principles, the rationale behind experimental choices, and the practical considerations for implementation in a laboratory setting. This document is intended to serve as a practical resource, complete with detailed protocols, comparative data, and mechanistic diagrams to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of a Multifunctional Intermediate

The incorporation of fluorine and chlorine atoms into aromatic scaffolds is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This compound serves as a key precursor, offering multiple reaction handles for molecular elaboration. The nitrile group can be readily transformed into amines, carboxylic acids, or tetrazoles, while the halogenated phenyl ring is primed for various cross-coupling reactions. Its derivatives are integral to the synthesis of novel compounds in drug discovery and materials science.[1][2][3] This guide aims to provide a clear and authoritative examination of the most effective methods for its preparation.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with retrosynthesis. By conceptually breaking down the target molecule, this compound, we can identify the most plausible bond formations and, consequently, the most promising synthetic pathways. The primary disconnections focus on the formation of the C-CN bond.

Caption: Retrosynthetic approaches to this compound.

This analysis reveals three major strategies:

-

Nucleophilic Substitution: Forming the benzylic C-CN bond by reacting a 3-chloro-2-fluorobenzyl halide with a cyanide salt.

-

Sandmeyer Reaction: Forming the aromatic C-CN bond from the corresponding diazonium salt of 3-chloro-2-fluoroaniline.

-

Palladium-Catalyzed Cyanation: Forming the aromatic C-CN bond via cross-coupling of an aryl halide with a cyanide source.

Pathway I: Cyanation of 3-Chloro-2-fluorobenzyl Halides

This is arguably the most direct and frequently employed route on a laboratory scale. The strategy relies on a standard nucleophilic substitution (SN2) reaction, where a cyanide anion displaces a halide from the benzylic position. The overall success of this pathway is contingent on the efficient preparation of the requisite 3-chloro-2-fluorobenzyl halide precursor.

Precursor Synthesis

The common starting point for the benzyl halide is 3-chloro-2-fluorobenzaldehyde. This aldehyde can be reduced to the corresponding benzyl alcohol, which is then converted to the more reactive benzyl bromide or chloride.

Caption: Workflow for synthesis via the benzyl halide route.

-

Step A: Reduction to Benzyl Alcohol: The reduction of 3-chloro-2-fluorobenzaldehyde to 3-chloro-2-fluorobenzyl alcohol is a standard transformation.[4] Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the reagent of choice due to its mildness, operational simplicity, and high yield.

-

Step B: Halogenation to Benzyl Halide: The conversion of the benzyl alcohol to a benzyl halide is critical for activating the benzylic position. Using phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) are common methods to produce the corresponding benzyl bromide or chloride. The bromide is often preferred as it is a better leaving group, leading to faster reaction times in the subsequent cyanation step.

The Cyanation Reaction

With the 3-chloro-2-fluorobenzyl halide in hand, the final step is the introduction of the nitrile.

Causality Behind Experimental Choices:

-

Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are the most common reagents. While inexpensive and effective, they are highly toxic, requiring stringent safety protocols.

-

Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are ideal.[5] They effectively dissolve the cyanide salt and promote the SN2 mechanism by solvating the cation (Na⁺ or K⁺) while leaving the cyanide anion relatively free to act as a nucleophile.

-

Temperature: The reaction is typically performed at slightly elevated temperatures (e.g., 40-60 °C) to ensure a reasonable reaction rate without promoting side reactions.[5]

Experimental Protocol: Cyanation of Benzyl Chloride

This protocol is adapted from analogous procedures for substituted phenylacetonitriles.[5][6]

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium cyanide (1.2 equivalents) and dimethyl sulfoxide (DMSO, 5 mL per gram of benzyl chloride).

-

Reagent Addition: Stir the mixture under a nitrogen atmosphere and heat to 40 °C. Dissolve 3-chloro-2-fluorobenzyl chloride (1.0 equivalent) in a minimal amount of DMSO and add it dropwise to the cyanide solution over 30-40 minutes, maintaining the temperature between 40-45 °C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at the same temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water (20 mL per gram of starting material).

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or distillation to yield pure this compound.

Pathway II: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an aryl amine into an aryl nitrile via a diazonium salt intermediate.[7][8] This pathway is particularly useful when the corresponding aniline is more readily available than the benzyl halide.

Mechanism and Rationale

The reaction proceeds in two distinct stages:

-

Diazotization: The starting material, 3-chloro-2-fluoroaniline, is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0-5 °C) to form a diazonium salt. Maintaining a low temperature is critical as diazonium salts are often unstable and can decompose explosively at higher temperatures.

-

Cyanation: The diazonium salt solution is then added to a solution of a copper(I) cyanide (CuCN). The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[7] An electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then reacts with the cyanide bound to the now copper(II) species to form the final product and regenerate the copper(I) catalyst.

Caption: Simplified mechanism of the Sandmeyer Cyanation Reaction.

Experimental Protocol: Sandmeyer Cyanation

-

Diazotization: Dissolve 3-chloro-2-fluoroaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

-

Catalyst Preparation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in an aqueous solution of sodium or potassium cyanide.

-

Cyanation: Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (evolution of N₂ gas) should be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

Workup and Purification: Cool the reaction mixture and extract with an appropriate organic solvent (e.g., toluene or dichloromethane). Wash the organic layer, dry it, and remove the solvent. The resulting crude 3-chloro-2-fluorobenzonitrile can be purified by distillation or chromatography.

Pathway III: Palladium-Catalyzed Cyanation

Modern synthetic chemistry has increasingly turned to transition-metal catalysis for its efficiency, mildness, and broad functional group tolerance. Palladium-catalyzed cyanation of aryl halides represents a powerful alternative to the classical methods.[9]

Principles and Advantages

This method typically involves the cross-coupling of an aryl halide (e.g., 1-bromo-3-chloro-2-fluorobenzene) with a cyanide source, catalyzed by a palladium complex.

Key Advantages:

-

Milder Conditions: Reactions often proceed at lower temperatures than the Rosenmund-von Braun reaction and avoid the strongly acidic conditions of the Sandmeyer reaction.[10]

-

Functional Group Tolerance: Palladium catalysts are often tolerant of a wide range of functional groups, reducing the need for protecting group strategies.

-

Use of Less Toxic Reagents: Significant progress has been made in using safer, non-toxic cyanide sources such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂), which are solids with low solubility and are easier to handle than alkali metal cyanides.[9][10]

The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the cyanide group from the cyanide source to the palladium center, and reductive elimination to form the aryl nitrile and regenerate the Pd(0) catalyst.

Caption: Catalytic cycle for Palladium-catalyzed cyanation.

Experimental Protocol: Pd-Catalyzed Cyanation

This protocol is a general guide based on modern literature procedures.[9][10]

-

Setup: To a screw-cap vial or reaction tube equipped with a magnetic stir bar, add the aryl halide (e.g., 1-bromo-3-chloro-2-fluorobenzene, 1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the cyanide source (e.g., Zn(CN)₂, 0.6-1.0 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.

-

Solvent Addition: Add a degassed solvent, typically DMF or DMA, via syringe.

-

Reaction: Heat the mixture to the required temperature (often 80-120 °C) and stir for the specified time (4-24 hours), monitoring by TLC or GC-MS.

-

Workup and Purification: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the filtrate with aqueous ammonia (if using Zn(CN)₂) or water, dry the organic layer, and concentrate under reduced pressure. Purify the residue by column chromatography.

Synthesis of Derivatives

The synthetic utility of this compound is greatly enhanced by the reactivity of the nitrile group. Key transformations include:

-

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to 3-chloro-2-fluorophenylacetic acid, a valuable building block for pharmaceuticals and other fine chemicals.

-

Reduction: Catalytic hydrogenation (e.g., H₂, Raney Nickel) or chemical reduction (e.g., LiAlH₄) reduces the nitrile to 2-(3-chloro-2-fluorophenyl)ethanamine, introducing a primary amine for further functionalization.

Comparative Summary of Synthesis Pathways

| Pathway | Starting Material | Key Reagents | Catalyst | Typical Yields | Advantages | Disadvantages |

| Benzyl Halide Cyanation | 3-Chloro-2-fluorobenzyl halide | NaCN or KCN, DMSO | None (or PTC) | 70-90% | High yield, direct, simple procedure. | Requires multi-step precursor synthesis; uses highly toxic cyanide salts. |

| Sandmeyer Reaction | 3-Chloro-2-fluoroaniline | NaNO₂, HCl, CuCN | Copper(I) | 60-80% | Utilizes readily available anilines.[7] | Diazonium salts can be unstable; uses stoichiometric copper and cyanide.[8] |

| Pd-Catalyzed Cyanation | 1-Bromo-3-chloro-2-fluorobenzene | Zn(CN)₂ or K₄[Fe(CN)₆] | Palladium complex | 75-95% | Mild conditions, high functional group tolerance, uses less toxic reagents.[9][10] | Expensive catalyst and ligands; requires inert atmosphere. |

Conclusion

The synthesis of this compound can be effectively achieved through several distinct pathways, each with its own set of advantages and challenges. The choice of method often depends on factors such as the availability of starting materials, scale of the reaction, and tolerance for specific reagents or conditions. The direct cyanation of the corresponding benzyl halide remains a robust and high-yielding option for many applications. The Sandmeyer reaction offers a classic and reliable alternative when starting from the aniline. For syntheses requiring mild conditions and high functional group compatibility, modern palladium-catalyzed cross-coupling methods are increasingly the strategy of choice, especially with the development of protocols that utilize safer cyanide sources. This guide provides the foundational knowledge and practical protocols for researchers to confidently select and execute the optimal synthesis for their specific needs.

References

-

Wikipedia. Sandmeyer reaction. [Link]

- CN104529729A. Preparation method for 2-fluoro-3-chlorobenzaldehyde.

-

Fors, B. P., et al. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 2013. [Link]

-

GeeksforGeeks. Sandmeyer Reaction. [Link]

-

Zahoor, A., et al. Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 2021. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Fors, B. P., et al. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC, 2014. [Link]

- US7595417B2.

-

ZoomOrgo. Sandmeyer Reactions: Mechanism, Examples, and Applications. [Link]

-

Cohen, D. T., & Buchwald, S. L. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 2015. [Link]

-

Cohen, D. T., & Buchwald, S. L. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. MIT Open Access Articles, 2015. [Link]

-

PrepChem.com. Synthesis of 3-chloro-4-methoxy-phenylacetonitrile. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Chloro-2-fluorobenzaldehyde: A Cornerstone in Advanced Organic Synthesis. [Link]

-

Autech Industry Co.,Limited. Exploring 3-Chloro-2-Fluorobenzaldehyde: Properties and Applications. [Link]

- US2783265A.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. scbt.com [scbt.com]

- 5. prepchem.com [prepchem.com]

- 6. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

The Multifaceted Biological Activities of Substituted Phenylacetonitriles: A Technical Guide for Researchers

Abstract

Substituted phenylacetonitriles represent a versatile class of organic compounds exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the diverse applications of these molecules, ranging from agrochemicals to pharmaceuticals. We will delve into the core chemical features of the phenylacetonitrile scaffold that contribute to its bioactivity and examine how various substitutions on the phenyl ring and the α-carbon modulate these effects. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating the efficacy of these promising compounds.

Introduction: The Phenylacetonitrile Scaffold - A Privileged Structure in Bioactive Compound Design

Phenylacetonitrile, also known as benzyl cyanide, is an organic compound featuring a phenyl group attached to a methylene carbon, which in turn is bonded to a nitrile functional group.[1][2] This seemingly simple structure is a cornerstone in the synthesis of a multitude of biologically active molecules.[3][4] The reactivity of the nitrile group and the adjacent active methylene unit allows for a wide array of chemical modifications, making it a versatile building block in medicinal and agricultural chemistry.[2][5] The aromatic ring provides a scaffold for introducing various substituents, which can profoundly influence the compound's physicochemical properties and its interaction with biological targets. This guide will explore the known biological activities of substituted phenylacetonitriles, categorized by their primary applications.

Agricultural Applications: Safeguarding Crop Yields

Substituted phenylacetonitriles have emerged as potent agents in crop protection, demonstrating significant herbicidal, insecticidal, and antifungal properties.

Herbicidal Activity: Disrupting Photosynthesis

Certain substituted phenylacetonitriles are effective herbicides, primarily acting as inhibitors of Photosystem II (PSII) in the photosynthetic electron transport chain.[6] By binding to the D1 quinone-binding protein within the PSII complex, these compounds block the transfer of electrons to plastoquinone, thereby halting photosynthesis and leading to the production of reactive oxygen species that cause cellular damage and plant death.[6]

Structure-Activity Relationship (SAR): The nature and position of substituents on the phenyl ring are critical for herbicidal efficacy. Electron-withdrawing groups, such as halogens and trifluoromethyl groups, are often found in active compounds. For instance, α-(2,6-dichloro-4-trifluoromethylphenylhydrazono)-4-nitrophenylacetonitrile derivatives have been investigated as pro-pesticides.[7]

Table 1: Herbicidal Activity of Selected Substituted Phenylacetonitriles

| Compound/Derivative Class | Target Weed Species | IC50/EC50 (µM) | Reference |

| Tetrahydroquinoline derivative (MMV1260386) | Abutilon theophrasti (post-emergence) | Strong activity at 100 µM | [8] |

| Tetrahydroquinoline derivative (MMV1260386) | Setaria viridis (post-emergence) | Strong activity at 100 µM | [8] |

| N′-[2,6-dinitro-4-(trifluoromethyl)phenyl]thiophene-2-carbohydrazonoyl cyanide | Spinach Chloroplasts (PET inhibition) | 2.34 | [9] |

Experimental Protocol: Pre-Emergence Herbicidal Activity Assay

This protocol outlines a method for assessing the pre-emergence herbicidal activity of test compounds on weed seeds sown in soil.[1][2][10]

-

Soil Preparation: Use a standardized soil mix, typically a loam or sandy loam, and sterilize it to eliminate existing weed seeds and pathogens.

-

Potting: Fill small pots or trays (e.g., 10 cm diameter) with the prepared soil, leaving about 2 cm of space at the top.

-

Seed Sowing: Sow a predetermined number of seeds of the target weed species (e.g., 20-30 seeds) uniformly on the soil surface.

-

Compound Application:

-

Prepare stock solutions of the substituted phenylacetonitrile derivatives in a suitable solvent (e.g., acetone or DMSO).

-

Create a series of dilutions to achieve the desired application rates.

-

Apply the test solutions evenly to the soil surface using a laboratory sprayer. Ensure uniform coverage.

-

Include a solvent-only control and a positive control (a commercial herbicide with a known pre-emergence effect).

-

-

Incubation: Place the treated pots in a controlled environment chamber with appropriate temperature, humidity, and light cycles for the target weed species.

-

Assessment: After a specified period (e.g., 14-21 days), assess the herbicidal effect by:

-

Counting the number of emerged seedlings.

-

Visually rating the phytotoxicity (e.g., stunting, chlorosis, necrosis) on a scale of 0 (no effect) to 100 (complete kill).

-

Measuring the fresh or dry weight of the emerged seedlings.

-

-

Data Analysis: Calculate the percentage of inhibition or germination reduction compared to the solvent control. Determine the GR50 (the concentration required to cause a 50% reduction in growth) or EC50 value.

Diagram 1: Experimental Workflow for Pre-Emergence Herbicide Testing

Caption: Workflow for pre-emergence herbicidal activity evaluation.

Insecticidal and Acaricidal Activities: Targeting the Nervous System and Energy Production

Substituted phenylacetonitriles have demonstrated efficacy against a range of insect and mite pests. Their mechanisms of action can vary, with some derivatives acting as neurotoxins by modulating ion channels, while others disrupt cellular energy metabolism.

-

Sodium Channel Modulation: Some phenylacetonitrile derivatives function as sodium channel blockers, binding within the channel pore and inhibiting the normal flow of sodium ions. This disrupts the generation and propagation of action potentials in neurons, leading to paralysis and death of the insect.

-

Uncouplers of Oxidative Phosphorylation: Certain α-(phenylhydrazono)phenylacetonitrile derivatives act as uncouplers of oxidative phosphorylation in mitochondria.[7] This dissipates the proton gradient across the inner mitochondrial membrane, disrupting ATP synthesis and leading to cellular energy depletion.

Structure-Activity Relationship (SAR): For α-(phenylhydrazono)phenylacetonitrile derivatives, the substituents on both phenyl rings significantly influence their insecticidal and acaricidal potency. For example, pro-pesticides of α-(2,6-dichloro-4-trifluoromethylphenylhydrazono)-4-nitrophenylacetonitrile have shown varied potency depending on the cleavable pro-moiety.[7] Methoxy-substituted phenylacetonitriles have also shown enhanced acaricidal activity.[4][11]

Table 2: Insecticidal and Acaricidal Activity of Selected Substituted Phenylacetonitriles

| Compound/Derivative Class | Target Pest Species | LC50/LD50 | Reference |

| α-(2,6-dichloro-4-trifluoromethylphenylhydrazono)-4-nitrophenylacetonitrile pro-pesticides | Mites and various insect pests | Varies with pro-moiety | [7] |

| Methoxy-substituted phenylacetonitriles | Dermatophagoides farinae, Dermanyssus gallinae | Potent acaricidal efficacy | [4][11] |

| Piperine-derived bisamides | Plutella xylostella | Varies with substitution | [12] |

| Pyrazole oxime ethers with substituted pyridyl rings | Aphis laburni, Tetranychus cinnabarinus | >90% mortality at 200 mg/L | [13] |

Experimental Protocol: Larval Immersion Insecticidal Assay

This protocol describes a common method for evaluating the contact toxicity of insecticides against larval stages of insects.[14]

-

Insect Rearing: Maintain a healthy, synchronized culture of the target insect larvae under controlled environmental conditions. Use a specific larval instar (e.g., third instar) for consistency.

-

Solution Preparation:

-

Dissolve the test compound in a suitable solvent (e.g., acetone) to create a stock solution.

-

Prepare a series of aqueous dilutions from the stock solution, adding a small amount of a non-ionic surfactant (e.g., Triton X-100) to ensure proper wetting of the larvae.

-

Prepare a control solution containing the solvent and surfactant at the same concentrations used in the test solutions.

-

-

Immersion:

-

Place a known number of larvae (e.g., 10-20) in a small strainer or on a piece of mesh.

-

Immerse the larvae in the test solution for a standardized period (e.g., 10-30 seconds).

-

Gently agitate to ensure complete coverage.

-

-

Drying and Transfer:

-

Remove the larvae from the solution and blot excess liquid on filter paper.

-

Transfer the treated larvae to a clean petri dish containing a suitable food source (e.g., artificial diet or host plant leaves).

-

-

Incubation: Maintain the petri dishes under the same controlled conditions used for rearing.

-

Mortality Assessment: Record the number of dead larvae at specific time points (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are unable to move when gently prodded with a fine brush.

-

Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 (the concentration that causes 50% mortality) and its confidence intervals using probit analysis.

Diagram 2: Mechanism of Sodium Channel Blocker Insecticides

Caption: Phenylacetonitrile derivatives can block insect sodium channels.

Pharmaceutical Applications: Towards Novel Therapeutics

The structural versatility of substituted phenylacetonitriles has also been exploited in the development of new therapeutic agents, with notable activities in the antifungal, antiviral, and central nervous system (CNS) domains.

Antifungal Activity: Targeting Fungal Cell Membrane Integrity

Several phenylacetonitrile derivatives exhibit potent antifungal activity, primarily by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[15][16] The most common target is the enzyme lanosterol 14α-demethylase (CYP51), which is a critical step in the ergosterol pathway.[16][17] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, disrupting membrane integrity and function, and ultimately leading to fungal cell death.[17]

Structure-Activity Relationship (SAR): The antifungal activity of phenylacetonitrile derivatives is highly dependent on the substituents. For instance, in a series of β-azole-phenylacetone derivatives, compounds with a 3-fluoro substitution on the phenyl ring showed moderate activity against fluconazole-resistant strains.[18] The presence of specific halogen or methoxy groups at certain positions on the phenyl ring can enhance antifungal potency.

Table 3: Antifungal Activity of Selected Substituted Phenylacetonitriles

| Compound/Derivative Class | Fungal Species | MIC (µg/mL) | Reference |

| β-azole-phenylacetone derivatives | Various pathogenic strains | 0.03 - 1 | [18] |

| Imidazo[1,2-a]pyridinyl-phenylacrylonitriles | Candida albicans, C. tropicalis, C. glabrata | 0.52 - 357.5 µM | [19] |

| (4-substituted-phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine derivatives | Candida parapsilosis | IC50: 1.23 - 2.47 µM | [20] |

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Assay

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast or filamentous fungi.[4][21]

-

Fungal Culture Preparation:

-

Grow the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh culture.

-

Prepare a standardized inoculum suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.

-

Further dilute the inoculum to the final required concentration in the appropriate test medium (e.g., RPMI-1640).

-

-

Compound Dilution:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the compound in a 96-well microtiter plate using the test medium. The final volume in each well is typically 100 µL.

-

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a drug-free growth control and a sterility control (medium only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-48 hours for yeasts, longer for some molds).

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. For azoles against yeasts, the endpoint is often a ≥50% reduction in turbidity.

-

Data Analysis: The MIC values are recorded for each compound and fungal strain.

Diagram 3: Ergosterol Biosynthesis Inhibition by Phenylacetonitrile Derivatives

Caption: Inhibition of ergosterol biosynthesis by phenylacetonitriles.

Antiviral Activity: Halting Viral Replication

Substituted phenylacetonitriles have also been investigated for their antiviral properties, with some derivatives showing promise as inhibitors of viral enzymes crucial for replication. A key target for many antiviral drugs is the reverse transcriptase (RT) enzyme of retroviruses like HIV.[22][23] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the RT enzyme, inducing a conformational change that inhibits its function and prevents the conversion of the viral RNA genome into DNA.[24][25]

Structure-Activity Relationship (SAR): The design of potent phenylacetonitrile-based NNRTIs involves optimizing the substituents on the phenyl ring and the rest of the molecule to enhance binding to the hydrophobic pocket of the reverse transcriptase enzyme.

Table 4: Antiviral Activity of Selected Phenylacetonitrile Derivatives

| Compound/Derivative Class | Viral Target | EC50/IC50 | Reference |

| Phenylaminopyridine derivatives | HIV-1 Wild-Type | EC50 = 0.2 nM (for compound 27) | [23] |

| 2-Phenylamino-4-phenoxyquinoline derivatives | HIV-1 RT | IC50 = 1.22 - 1.93 µM | [22] |

| Indolylarylsulfone derivatives | HIV-1 RT | Significant inhibition | [26] |

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This protocol describes a common in vitro assay to screen for inhibitors of HIV-1 reverse transcriptase.[3][27][28]

-

Reagent Preparation:

-

Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, and DTT.

-

Prepare a mixture of dNTPs, including digoxigenin (DIG)- and biotin-labeled dUTP.

-

Reconstitute recombinant HIV-1 RT to a working concentration.

-

Prepare serial dilutions of the test compound.

-

-

Assay Setup (in a poly(A)-coated microplate):

-

Add the test compound dilutions to the wells.

-

Add the reaction mixture containing the template/primer (poly(A)/oligo(dT)) and labeled dNTPs.

-

Initiate the reaction by adding the HIV-1 RT enzyme.

-

Include positive (known NNRTI) and negative (no inhibitor) controls.

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

-

Detection:

-

Wash the plate to remove unincorporated nucleotides.

-

Add an anti-digoxigenin antibody conjugated to peroxidase (POD).

-

Incubate to allow binding of the antibody to the newly synthesized DIG-labeled DNA.

-

Wash the plate again and add a peroxidase substrate (e.g., ABTS).

-

-

Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the amount of DNA synthesized.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Diagram 4: Mechanism of HIV-1 Reverse Transcriptase Inhibition

Caption: Phenylacetonitrile NNRTIs bind to an allosteric site on HIV-1 RT.

Central Nervous System (CNS) Activity

Certain substituted phenylacetonitriles have shown activity in the central nervous system, suggesting their potential as scaffolds for the development of drugs targeting neurological and psychiatric disorders. Their mechanisms of action can involve interactions with various receptors and ion channels in the brain. For instance, some derivatives exhibit antinociceptive (pain-relieving) activity that may be linked to the opioid system.[29]

Experimental Protocol: In Vitro Neurotoxicity Assay (MTT Assay)

This protocol provides a method for assessing the potential neurotoxicity of compounds on a neuronal cell line.[30]

-

Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) in the appropriate medium and conditions. Differentiate the cells into a more mature neuronal phenotype if required.

-